molecular formula C9H11NO2 B1665311 Atrolactamide CAS No. 2019-68-3

Atrolactamide

カタログ番号: B1665311
CAS番号: 2019-68-3
分子量: 165.19 g/mol
InChIキー: FWTXWYXPXGKVJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • M-144の合成経路は広く文書化されていません。 適切な試薬と条件を用いて合成することができます。
    • 研究用途向けであるため、工業生産方法は広く普及していません。
  • 化学反応の分析

    • M-144は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。
    • これらの反応に用いられる一般的な試薬と条件は、M-144については特に報告されていません。
    • これらの反応で生成される主要な生成物は、特定の反応経路によって異なります。
  • 科学研究での応用

    • M-144の応用は、いくつかの科学分野にわたります:

        化学: 研究者は、その構造活性相関関係を研究し、カンナビノイド受容体との相互作用を調査します。

        生物学: 細胞シグナル伝達経路への影響と潜在的な治療的応用について調査が行われています。

        医学: 医薬品としての承認は得られていませんが、M-144の薬理学的特性は注目されています。

        工業: 研究段階にあるため、工業的な応用は限定されています。

  • 科学的研究の応用

    Pharmacological Properties

    Atrolactamide has been primarily studied for its anticonvulsant and anesthetic properties. Research indicates that it can effectively inhibit seizure activity in various animal models. The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the brain .

    Anticonvulsant Activity

    • In preclinical studies, this compound demonstrated significant anticonvulsant effects. For instance, a study reported that a racemic mixture of this compound protected all test subjects (mice) against induced seizures at a dosage of 250 mg/kg .
    • The efficacy was evaluated using both the maximal electroshock (MES) test and pentylenetetrazol-induced seizures, showcasing its potential for treating epilepsy and other seizure disorders.

    Anesthetic Properties

    • This compound has also been investigated as a general anesthetic. Its potency was assessed through various tests measuring the minimum alveolar concentration (MAC), which indicates the concentration required to prevent movement in response to surgical stimuli in 50% of subjects .
    • The compound's anesthetic effects were linked to its ability to inhibit specific enzyme activities associated with anesthesia, suggesting that derivatives of this compound could lead to safer anesthetic agents with fewer side effects .

    Toxicity and Safety Concerns

    Despite its promising applications, this compound poses significant toxicity risks. Historical data indicate that high doses can lead to adverse effects such as blood dyscrasias and skin rashes . This toxicity is attributed to metabolic byproducts formed during its breakdown, highlighting the need for further research into safer derivatives or analogs that retain therapeutic efficacy while minimizing harmful effects.

    Case Studies and Clinical Research

    Several studies have documented the effects of this compound in clinical and preclinical settings:

    • Anticonvulsant Studies :
      • In a controlled study involving mice, this compound's anticonvulsant activity was tested using both MES and subcutaneous metrazol tests. Results indicated that while effective against seizures, the compound's toxicity profile necessitated careful consideration for therapeutic use .
    • Anesthetic Efficacy :
      • Research evaluating this compound's anesthetic properties involved measuring physiological responses such as heart rate and blood pressure during anesthesia. These studies aimed to establish a correlation between dosage and anesthetic effectiveness while monitoring for adverse reactions .

    Future Research Directions

    Given the dual nature of this compound as both an effective anticonvulsant and anesthetic agent, future research should focus on:

    • Developing less toxic derivatives that retain therapeutic benefits.
    • Investigating the pharmacokinetics of this compound to better understand its absorption, distribution, metabolism, and excretion in humans.
    • Conducting clinical trials to evaluate its safety and efficacy in diverse patient populations.

    作用機序

  • 類似化合物の比較

    • M-144の独自性は、UR-144と比較して、特定の構造的修飾(フッ素とメチル基)にあることです。
    • 類似の化合物には、UR-144、XLR11、およびその他の合成カンナビノイドが含まれます。
  • 類似化合物との比較

    • M-144’s uniqueness lies in its specific structural modifications (fluorine and methyl groups) compared to UR-144.
    • Similar compounds include UR-144, XLR11, and other synthetic cannabinoids.

    生物活性

    Atrolactamide, also known as Themisone, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, focusing on its anticonvulsant properties, mechanisms of action, and associated toxicity.

    Overview of this compound

    This compound is a synthetic compound that has been studied for its potential therapeutic applications. Initially identified in the 1950s, it was found to possess significant anticonvulsant activity. However, its clinical use has been limited due to associated toxicity and adverse effects.

    Anticonvulsant Activity

    This compound has demonstrated potent anticonvulsant properties in various animal models. In studies conducted in the 1950s, it was shown to protect mice against seizures at doses of 250 mg/kg. Despite this efficacy, the compound also exhibited toxicity, leading to blood dyscrasias and skin rashes .

    The mechanism underlying the anticonvulsant activity of this compound is thought to involve modulation of gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that enhance GABAergic activity are often effective in controlling seizures. This compound's ability to inhibit certain enzyme activities may also contribute to its anesthetic effects .

    Toxicity Profile

    While this compound presents potential therapeutic benefits, its toxicity remains a significant concern. Reports indicate that the compound can lead to severe side effects, including:

    • Blood Dyscrasias : Alterations in blood cell counts, which may lead to conditions such as anemia or leukopenia.
    • Skin Reactions : Rashes and other dermatological issues.
    • Central Nervous System Effects : Potential for sedation or other CNS-related side effects due to its anesthetic properties .

    Case Studies and Research Findings

    Several studies have explored the biological activity of this compound:

    • Animal Studies : In early research, this compound was administered to rodents, showing a protective effect against induced seizures. However, subsequent observations highlighted the risk of toxic reactions at therapeutic doses.
    • Comparative Studies : Research comparing this compound with other anticonvulsants revealed that while it had comparable efficacy in seizure control, its adverse effect profile was less favorable .

    Data Summary

    The following table summarizes key findings related to this compound's biological activity:

    Study Type Findings Notes
    Animal StudiesAnticonvulsant activity observedEffective at 250 mg/kg; toxic effects noted
    Mechanism AnalysisGABA receptor modulation suggestedPotential for enhancing inhibitory neurotransmission
    Toxicity ReportsBlood dyscrasias and skin rashes documentedSignificant concern for clinical use
    Comparative ResearchEfficacy compared with other anticonvulsantsLess favorable safety profile

    特性

    IUPAC Name

    2-hydroxy-2-phenylpropanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FWTXWYXPXGKVJG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=CC=C1)(C(=O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID101043208
    Record name Atrolactamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101043208
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2019-68-3
    Record name Atrolactamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2019-68-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Atrolactamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019683
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Atrolactamide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51066
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Atrolactamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101043208
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ATROLACTAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9132S4AW
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Atrolactamide
    Reactant of Route 2
    Reactant of Route 2
    Atrolactamide
    Reactant of Route 3
    Atrolactamide
    Reactant of Route 4
    Reactant of Route 4
    Atrolactamide
    Reactant of Route 5
    Reactant of Route 5
    Atrolactamide
    Reactant of Route 6
    Atrolactamide

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。